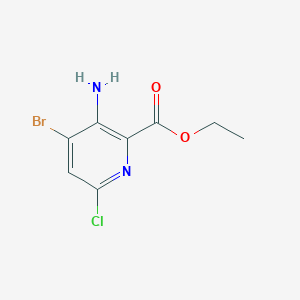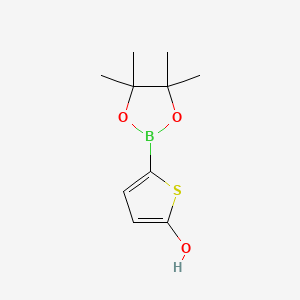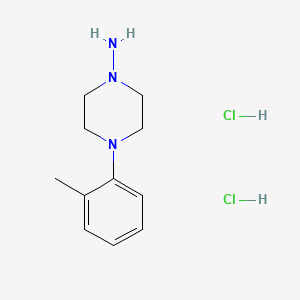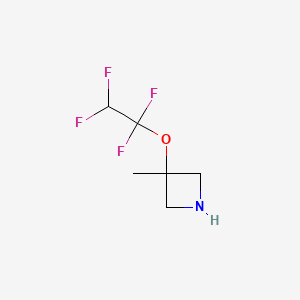![molecular formula C13H25NO3 B15314351 tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate: is a chemical compound with a molecular formula of C12H23NO3. It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and 1-(hydroxymethyl)-4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carbamate group to an amine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or ethers.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for modifying biologically relevant molecules.
Medicine: In medicinal chemistry, it is used to synthesize drug candidates and intermediates. The carbamate group can enhance the pharmacokinetic properties of drugs, such as improving their stability and bioavailability.
Industry: The compound finds applications in the production of polymers and resins. It is also used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to an amine under mild conditions and can be removed by acid or base hydrolysis. This allows for selective protection and deprotection of functional groups during complex synthetic processes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate derivative with a similar structure but different reactivity.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A compound with a cyclopropyl ring instead of a cyclohexyl ring, used in different synthetic applications.
Uniqueness: tert-Butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the hydroxymethyl group allows for further functionalization, making it versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-13(9-15,8-6-10)14-11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3,(H,14,16) |
Clé InChI |
DYSWMBOHAFMNGO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)







![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)


![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)


